molecular formula C21H13BrCl2FN3O4S B1684576 RO-0335 CAS No. 867365-76-2

RO-0335

Cat. No.: B1684576
CAS No.: 867365-76-2
M. Wt: 573.2 g/mol
InChI Key: SBUUICLVCQQMFP-UHFFFAOYSA-N
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Description

Depulfavirine is a novel and potent diphenylether non-nucleoside reverse transcriptase inhibitor (NNRTI). It is primarily used in the treatment of human immunodeficiency virus (HIV) infections. Depulfavirine inhibits the replication of HIV by targeting the reverse transcriptase enzyme, which is crucial for the virus’s replication cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

Depulfavirine is synthesized through a series of chemical reactions involving diphenylether derivatives.

Industrial Production Methods

The industrial production of depulfavirine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Depulfavirine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of depulfavirine include:

Major Products Formed

The major products formed from these reactions are various derivatives of depulfavirine, each with specific inhibitory properties against reverse transcriptase .

Scientific Research Applications

Depulfavirine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying diphenylether derivatives and their chemical properties.

    Biology: Investigated for its effects on viral replication and cellular processes.

    Medicine: Primarily used in the treatment of HIV infections, with ongoing research into its potential use in other viral infections.

    Industry: Utilized in the development of antiviral drugs and therapeutic agents

Mechanism of Action

Depulfavirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is responsible for converting viral RNA into DNA, a crucial step in the virus’s replication cycle. By binding to the reverse transcriptase enzyme, depulfavirine prevents the synthesis of viral DNA, thereby inhibiting the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Depulfavirine is unique due to its high potency and selectivity for the reverse transcriptase enzyme. It has shown superior antiviral activity compared to other NNRTIs and retains activity against a large number of NNRTI-resistant clinical isolates .

Properties

IUPAC Name

2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrCl2FN3O4S/c22-16-3-1-12(20(25)21(16)32-14-6-11(10-26)5-13(23)8-14)7-19(29)28-18-4-2-15(9-17(18)24)33(27,30)31/h1-6,8-9H,7H2,(H,28,29)(H2,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUUICLVCQQMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrCl2FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867365-76-2
Record name VM-1500A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867365762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Depulfavirine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP6H7RDZ5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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